molecular formula C24H18Cl2 B12580910 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene CAS No. 632339-33-4

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene

Cat. No.: B12580910
CAS No.: 632339-33-4
M. Wt: 377.3 g/mol
InChI Key: HSNQDEOBCJKPRF-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two chloromethyl groups attached to the naphthalene ring, along with two phenyl groups

Preparation Methods

The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chloromethyl and phenyl groups, providing versatile reactivity and potential for diverse applications.

Properties

CAS No.

632339-33-4

Molecular Formula

C24H18Cl2

Molecular Weight

377.3 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,3-diphenylnaphthalene

InChI

InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2

InChI Key

HSNQDEOBCJKPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl

Origin of Product

United States

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